molecular formula C17H21N B3164543 N-[(4-phenylphenyl)methyl]butan-2-amine CAS No. 893574-94-2

N-[(4-phenylphenyl)methyl]butan-2-amine

Cat. No. B3164543
CAS RN: 893574-94-2
M. Wt: 239.35 g/mol
InChI Key: LOZIZVAUFWEWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure of “N-[(4-phenylphenyl)methyl]butan-2-amine” is not available in the sources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources . Amines, in general, can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid .

Scientific Research Applications

Branched Chain Aldehydes in Foods

Branched aldehydes, derived from amino acids like "N-[(4-phenylphenyl)methyl]butan-2-amine," play a crucial role as flavor compounds in many food products. Understanding the metabolic conversions, microbial, and food composition influences on these aldehydes can help control their formation, enhancing food flavor quality (Smit, Engels, & Smit, 2009).

Degradation of Nitrogen-Containing Hazardous Compounds

Advanced oxidation processes effectively degrade nitrogen-containing compounds, improving water treatment schemes' efficacy. This research emphasizes developing technologies for the comprehensive degradation of such compounds, potentially including "this compound" derivatives (Bhat & Gogate, 2021).

Renewable Feedstock for Nitrogen-Containing Derivatives

Soybean oil, potentially reacting with compounds like "this compound," is highlighted as a renewable feedstock to produce various nitrogen-containing materials. This approach has been vital in developing new compounds, surfactants, and polymers containing nitrogen (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).

Carcinogen Metabolites in Tobacco and Cancer

The study of human urinary carcinogen metabolites provides insights into tobacco's role in cancer, potentially implicating compounds like "this compound" in the metabolic pathways of carcinogens found in tobacco products (Hecht, 2002).

Separation of Niobium and Tantalum

Research on solvent extraction for separating niobium and tantalum provides valuable information on processing techniques that could be relevant for compounds like "this compound," especially in the context of metal extraction and purification processes (Nguyen & Lee, 2018).

Mechanism of Action

The mechanism of action for “N-[(4-phenylphenyl)methyl]butan-2-amine” is not specified in the sources .

Safety and Hazards

The safety and hazards associated with “N-[(4-phenylphenyl)methyl]butan-2-amine” are not specified in the sources . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

N-[(4-phenylphenyl)methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-3-14(2)18-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14,18H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZIZVAUFWEWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-phenylphenyl)methyl]butan-2-amine
Reactant of Route 2
Reactant of Route 2
N-[(4-phenylphenyl)methyl]butan-2-amine
Reactant of Route 3
Reactant of Route 3
N-[(4-phenylphenyl)methyl]butan-2-amine
Reactant of Route 4
Reactant of Route 4
N-[(4-phenylphenyl)methyl]butan-2-amine
Reactant of Route 5
Reactant of Route 5
N-[(4-phenylphenyl)methyl]butan-2-amine
Reactant of Route 6
Reactant of Route 6
N-[(4-phenylphenyl)methyl]butan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.